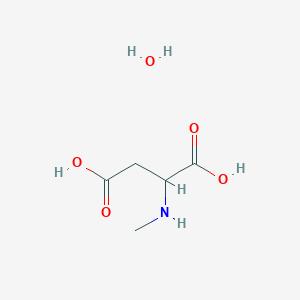

(+/-)-2-(Methylamino)succinic acid, monohydrate

Description

BenchChem offers high-quality (+/-)-2-(Methylamino)succinic acid, monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-2-(Methylamino)succinic acid, monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)butanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPRLJAAGQDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718485 | |

| Record name | N-Methylaspartic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303750-06-3 | |

| Record name | N-Methylaspartic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (+/-)-2-(Methylamino)succinic Acid, Monohydrate: Chemical Structure, Stereochemistry, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-2-(Methylamino)succinic acid, monohydrate, also known by its IUPAC name 2-(methylamino)butanedioic acid hydrate, is a chiral dicarboxylic acid that holds significance in various research domains, particularly in the development of novel therapeutics. Its structural similarity to endogenous molecules like aspartic acid and N-methyl-D-aspartic acid (NMDA) makes it a compound of interest for investigating receptor interactions and designing enzyme inhibitors. This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and detailed analytical methodologies for its synthesis, characterization, and chiral resolution.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (+/-)-2-(Methylamino)succinic acid, monohydrate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 303750-06-3 | [1] |

| Molecular Formula | C₅H₁₁NO₅ | [1] |

| Molecular Weight | 165.144 g/mol | [1] |

| IUPAC Name | 2-(methylamino)butanedioic acid;hydrate | [1] |

| Synonyms | Racemic 2-(Methylamino)succinic acid monohydrate | |

| Appearance | White solid (typical for similar compounds) | |

| Solubility | Expected to be soluble in water |

Molecular Structure and Stereochemistry

(+/-)-2-(Methylamino)succinic acid is a derivative of succinic acid, a four-carbon dicarboxylic acid. The core structure consists of a butane-1,4-dioic acid backbone with a methylamino group (-NHCH₃) substituting one of the hydrogen atoms at the C2 position. The "monohydrate" designation indicates the presence of one molecule of water per molecule of the acid in its crystalline form.

In aqueous solution, amino acids can exist as zwitterions, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a negative and a positive charge, yet an overall neutral charge.[2][3] The equilibrium between the neutral and zwitterionic forms is pH-dependent.

Stereochemistry: A Racemic Mixture

The designation "(+/-)" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers: (S)-2-(methylamino)succinic acid and (R)-2-(methylamino)succinic acid. The chiral center is the carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a methylamino group, and a -CH₂COOH group. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Synthesis Protocol

A practical method for the synthesis of the racemic mixture of 2-(methylamino)succinic acid can be adapted from the synthesis of N-methyl-DL-aspartic acid. This involves a Michael addition of methylamine to a fumaric or maleic acid derivative.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl fumarate in a suitable solvent such as methanol.

-

Michael Addition: Add an aqueous solution of methylamine dropwise to the stirred solution of dimethyl fumarate at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Hydrolysis: Once the Michael addition is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester groups to carboxylic acids.

-

Isolation and Purification: After hydrolysis, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield (+/-)-2-(methylamino)succinic acid.[4][5] The monohydrate can be obtained by controlling the crystallization conditions, typically from an aqueous solution.[4][5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in D₂O):

-

A singlet for the methyl protons (-NHCH ₃).

-

A multiplet (likely a doublet of doublets or a triplet) for the proton at the chiral center (CH ).

-

A multiplet (likely a complex pattern due to diastereotopic protons) for the methylene protons (-CH ₂COOH).

Expected ¹³C NMR Spectral Data (in D₂O):

-

A signal for the methyl carbon (-NHC H₃).

-

A signal for the methylene carbon (-C H₂COOH).

-

A signal for the chiral methine carbon (C H).

-

Two signals for the carboxyl carbons (-C OOH).

Note: The exact chemical shifts will depend on the solvent and pH. For reference, the ¹H NMR spectrum of succinic acid in D₂O shows a singlet at approximately 2.67 ppm.[6][7] The ¹³C NMR spectrum of succinic acid shows signals for the methylene and carboxyl carbons.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a dicarboxylic acid, common fragmentation patterns include the loss of water (H₂O) and carbon dioxide (CO₂).[9][10][11][12]

Expected Mass Spectrum:

-

Molecular Ion Peak (M+H)⁺: For the anhydrous form (C₅H₉NO₄), the expected m/z would be approximately 148.05. For the monohydrate, the molecular ion may not be readily observed.

-

Fragmentation Peaks: Common fragments would include the loss of H₂O (m/z ~130.04) and the loss of COOH (m/z ~103.06). In negative ion mode, the [M-H]⁻ ion at m/z 146.04 would be expected, with a potential fragment from the loss of CO₂ at m/z 102.05. For succinate, a characteristic fragment is observed at m/z = 73.[13]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

To separate the (S) and (R) enantiomers of the racemic mixture, chiral HPLC is the method of choice. This typically involves the use of a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Detailed Protocol for Chiral HPLC Separation:

-

Column Selection: Based on the polar and ionic nature of the amino acid, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is a good starting point.[14] Polysaccharide-based CSPs can also be effective, though may require derivatization of the analyte.[14]

-

Mobile Phase Selection:

-

Polar Organic Mode: A mixture of methanol, acetonitrile, and a small amount of acid and base (e.g., acetic acid and triethylamine) is often effective for underivatized amino acids on macrocyclic glycopeptide CSPs.

-

Reversed-Phase Mode: An aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) can be used. The pH of the buffer is a critical parameter for optimizing the separation.

-

Normal Phase Mode: This typically requires derivatization of the amino acid to make it soluble in non-polar solvents.[14]

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A chiral column as selected above (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

-

Mobile Phase Example (Polar Organic): Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm) where the carboxyl groups absorb.

-

-

Method Validation: The developed method should be validated according to ICH guidelines for resolution, selectivity, linearity, accuracy, and precision.[15]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and chiral separation of (+/-)-2-(Methylamino)succinic acid, monohydrate. The provided protocols and analytical insights are intended to serve as a valuable resource for researchers in drug discovery and development. The ability to synthesize and isolate the individual enantiomers of this compound is crucial for understanding their distinct biological activities and for the development of stereochemically pure therapeutic agents. Further research, including X-ray crystallographic analysis of the racemic monohydrate, would provide deeper insights into its solid-state structure and intermolecular interactions.

References

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Frontiers in Bioengineering and Biotechnology. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

-

3rd Metabolomics Workshop. MRM Method Development. [Link]

-

MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

-

PMC. x Ray crystallography. [Link]

-

Fisher Scientific. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubMed. Purification, crystallization and preliminary X-ray crystallographic analysis of squid heavy meromyosin. [Link]

-

ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... [Link]

-

Wikipedia. Zwitterion. [Link]

-

PubMed. Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. [Link]

-

Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Zwitterion Form of Amino Acids. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

PubMed. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

-

PMC. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. [Link]

-

MDPI. Succinic Acid: Technology Development and Commercialization. [Link]

-

ResearchGate. From Microbial Succinic Acid Production to Polybutylene Bio‐Succinate Synthesis. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Creative Biolabs. Physicochemical Characterization. [Link]

-

Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

Sources

- 1. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 2. Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preliminary X-ray crystallographic analysis of 2-methylcitrate synthase from Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. scienceready.com.au [scienceready.com.au]

- 13. uab.edu [uab.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

The Strategic Incorporation of N-Methylated Amino Acids: A Technical Guide for Researchers and Drug Developers

Abstract

N-methylation of amino acids, a subtle yet profound modification, offers a powerful tool for modulating the properties of peptides and proteins. This guide provides an in-depth exploration of N-methylated amino acids, from their fundamental biological roles to their synthesis and analytical characterization. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, empowering the reader to strategically employ N-methylation in their own research and development endeavors.

The Significance of N-Methylation in Biological Systems and Drug Discovery

N-methylation, the substitution of a hydrogen atom on a backbone amide with a methyl group, is a modification frequently observed in nature and widely employed in medicinal chemistry.[1] This seemingly minor alteration can induce significant changes in the physicochemical and biological properties of a peptide.

One of the most impactful consequences of N-methylation is the enhancement of a peptide's pharmacokinetic profile.[2][3] By replacing the amide proton, N-methylation disrupts the hydrogen bonding network, which can lead to increased membrane permeability and improved oral bioavailability.[4][5] Furthermore, the steric hindrance introduced by the methyl group can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide.[2][6]

The conformational landscape of a peptide is also significantly influenced by N-methylation. The presence of an N-methyl group can restrict the rotation around the peptide bond, favoring specific secondary structures. This conformational constraint can be leveraged to modulate the binding affinity and selectivity of a peptide for its biological target.[3] In some instances, N-methylation can even convert a receptor agonist into an antagonist.

The profound impact of N-methylation is exemplified by several FDA-approved drugs. Cyclosporine A, a cyclic peptide with seven N-methylated residues, is a widely used immunosuppressant.[7] Its high degree of N-methylation is crucial for its excellent pharmacokinetic properties.[7] Other examples include the immunosuppressant voclosporin and the chemotherapy agent dactinomycin, both of which incorporate N-methylated amino acids to enhance their therapeutic efficacy.[8]

Synthetic Strategies for the Preparation of N-Methylated Amino Acids and Peptides

The synthesis of N-methylated amino acids and their incorporation into peptides can be achieved through various methods, both in solution and on solid phase. The choice of strategy depends on the specific amino acid, the desired scale of the synthesis, and the context of the peptide sequence.

On-Resin N-Methylation of Peptides

For peptide chemists, on-resin N-methylation is a particularly attractive approach as it can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows. A widely used and robust method involves a three-step procedure utilizing an ortho-nitrobenzenesulfonyl (o-NBS) protecting group.[8][9]

Experimental Protocol: On-Resin N-Methylation using o-NBS-Cl [8][9][10]

-

Sulfonylation (o-NBS Protection):

-

Swell the peptide-resin in N-methylpyrrolidone (NMP).

-

Prepare a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.

-

Add the solution to the resin and agitate for 5-15 minutes at room temperature.

-

Wash the resin thoroughly with NMP.

-

-

Methylation:

-

Treat the resin with 3-5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for 3 minutes. The resin will typically turn a yellow color.

-

Add 10 equivalents of dimethyl sulfate in NMP and agitate for 15 minutes.

-

Repeat the methylation step one more time to ensure complete reaction.

-

Wash the resin with NMP.

-

-

Desulfonylation (o-NBS Removal):

-

Prepare a solution of 2-mercaptoethanol and DBU in NMP.

-

Add the solution to the resin and agitate for 5 minutes.

-

Repeat this step once.

-

Wash the resin with NMP followed by dichloromethane (DCM) and dry under vacuum.

-

On-Resin N-Methylation Workflow

This method is generally efficient for most amino acids. However, for residues with nucleophilic side chains, such as histidine, side reactions can occur. Careful optimization and monitoring are therefore essential.

Reductive Amination

Reductive amination is a versatile method for the N-methylation of amino acids in solution.[10][11] This approach involves the reaction of an amino acid with formaldehyde to form an intermediate imine, which is then reduced to the N-methylated product using a suitable reducing agent.

Experimental Protocol: Reductive Amination in Solution [10]

-

Dissolve the amino acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add aqueous formaldehyde to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium cyanoborohydride, portion-wise while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Carefully quench the reaction with acid.

-

Purify the N-methylated amino acid from the reaction mixture using appropriate chromatographic techniques.

Sources

- 1. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Spectroscopic Characterization of (+/-)-2-(Methylamino)succinic Acid, Monohydrate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (+/-)-2-(Methylamino)succinic acid, monohydrate, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction: The Significance of Spectroscopic Analysis

(+/-)-2-(Methylamino)succinic acid, monohydrate, also known as N-methyl-DL-aspartic acid monohydrate, is a derivative of the non-essential amino acid, aspartic acid. Its structural complexity, featuring a chiral center and multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable in this regard, providing a detailed fingerprint of the molecule's atomic and molecular structure.

This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a holistic understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (+/-)-2-(Methylamino)succinic acid, the spectrum is expected to show distinct signals for the methyl, methine, and methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (+/-)-2-(Methylamino)succinic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH ₃ | ~2.7 | s | 3H |

| CH -N | ~3.7 | dd | 1H |

| CH ₂ | ~2.8 | m | 2H |

| NH | Variable | br s | 1H |

| COOH | Variable | br s | 2H |

Predicted values are based on analogous structures and empirical data. Experimental values may vary depending on the solvent and concentration.

Experimental data for the closely related N-Methyl-D-aspartic acid in D₂O shows signals at approximately 2.73, 2.82, and 3.74 ppm[1]. The signals at 2.73 and 2.82 ppm can be attributed to the diastereotopic protons of the methylene group (CH₂), and the signal at 3.74 ppm corresponds to the methine proton (CH-N)[1]. The methyl group protons are also expected in the 2.7 ppm region.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for (+/-)-2-(Methylamino)succinic Acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-C H₃ | ~35-40 |

| C H-N | ~55-60 |

| C H₂ | ~35-40 |

| C OOH (C1) | ~170-175 |

| C OOH (C4) | ~175-180 |

Predicted values are based on analogous structures and empirical data. Experimental values may vary depending on the solvent and concentration.

A synthesis paper for N-methyl-D-aspartic acid reports ¹³C NMR values for a protected intermediate, N-Methyl-benzyl-D-aspartate Dimethyl Ester, which upon deprotection would yield the target compound. The reported shifts for the core structure are 34.84 (C3), 59.17 (C2), and 37.98 (NCH₃) ppm, with the carbonyl carbons appearing at 171.75 and 171.83 ppm[2]. These values provide a strong basis for the expected chemical shifts in the final product.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar workflow to ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.

For (+/-)-2-(Methylamino)succinic acid, monohydrate, the IR spectrum is expected to be dominated by absorptions from the carboxylic acid, amine, and alkane functional groups, as well as the water of hydration.

Table 3: Characteristic IR Absorption Bands for (+/-)-2-(Methylamino)succinic Acid, Monohydrate

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | H-bonded O-H stretch |

| O-H (Water) | 3200-3500 | Broad | H-bonded O-H stretch |

| N-H (Secondary Amine) | 3300-3500 | Medium, sharp | N-H stretch |

| C-H (Alkane) | 2850-3000 | Medium | C-H stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |

| N-H (Bend) | 1550-1650 | Medium | N-H bend |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretch |

The IR spectrum of the closely related D-Aspartic acid shows a very broad absorption from approximately 2500 to 3200 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid, and a strong carbonyl (C=O) absorption around 1700 cm⁻¹[3]. A study on the spectroscopic analysis of aspartic acid also highlights the C=O stretching band around 1753 cm⁻¹ and an N-H bending vibration around 1697 cm⁻¹[4]. The presence of the water of hydration in the target molecule is expected to contribute to the broadness of the O-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common sampling technique that requires minimal sample preparation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For (+/-)-2-(Methylamino)succinic acid (anhydrous), the molecular weight is 147.13 g/mol [5]. The monohydrate has a molecular weight of 165.14 g/mol [6]. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the mass spectrum is expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 148.06 (for the anhydrous form) or potentially [M+H-H₂O]⁺.

Table 4: Expected Key Ions in the Mass Spectrum of (+/-)-2-(Methylamino)succinic Acid

| Ion | m/z (for C₅H₉NO₄) | Description |

| [M+H]⁺ | 148.06 | Protonated molecule |

| [M+Na]⁺ | 170.04 | Sodium adduct |

| [M-H₂O+H]⁺ | 130.05 | Loss of water from the protonated molecule |

| [M-COOH+H]⁺ | 103.06 | Loss of a carboxyl group |

Predicted MS/MS spectra for N-Methyl-D-aspartic acid show major fragments corresponding to the loss of water and carboxylic acid groups, which is consistent with the expected fragmentation pathways for this type of molecule[7].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acids.

Conclusion: A Cohesive Structural Assignment

The collective interpretation of NMR, IR, and MS data provides a self-validating system for the structural confirmation of (+/-)-2-(Methylamino)succinic acid, monohydrate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of four distinct carbon environments. The IR spectrum verifies the presence of the key functional groups: carboxylic acid, secondary amine, and the water of hydration. Finally, mass spectrometry confirms the molecular weight of the anhydrous compound and provides insights into its fragmentation pattern.

This guide has outlined the fundamental principles and practical considerations for the spectroscopic characterization of this important molecule. By following these methodologies and interpretative strategies, researchers can confidently verify the identity and purity of their synthesized or procured materials, ensuring the integrity of their subsequent scientific endeavors.

References

-

Xi, Z., et al. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Current Organic Synthesis, 12(2). Available at: [Link]

-

Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Retrieved January 26, 2026, from [Link]

-

FooDB. (2011). Showing Compound N-Methyl-D-aspartic acid (FDB022992). Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22880, Nmda. Retrieved January 26, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). D-Aspartic acid. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

Hueso-Ureña, F., et al. (2014). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o731–o732. Available at: [Link]

-

Gørbitz, C. H. (2006). N-methyl-DL-aspartic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4492–o4494. Available at: [Link]

-

El-Azab, A. S., & El-Korashy, S. A. (2014). On the spectroscopic analyses of aspartic acid. Der Pharma Chemica, 6(1), 329-338. Available at: [Link]

Sources

- 1. Nmda | C5H9NO4 | CID 22880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-Aspartic acid [webbook.nist.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 6. (+/-)-2-(Methylamino)succinic acid, monohydrate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 7. Showing Compound N-Methyl-D-aspartic acid (FDB022992) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols for (+/-)-2-(Methylamino)succinic acid, monohydrate in Neuroscience Research

Introduction: Unraveling the Role of a Key Excitatory Agonist

(+/-)-2-(Methylamino)succinic acid, more commonly known in the scientific community as N-methyl-D,L-aspartic acid (NMA or racemic NMDA), is a pivotal tool in neuroscience research. Its significance lies in its potent and selective agonist activity at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[1][2] These receptors are fundamental to excitatory neurotransmission throughout the central nervous system. The NMDA receptor's unique properties as a "coincidence detector," requiring both glutamate and a co-agonist (glycine or D-serine) for activation, as well as membrane depolarization to relieve a magnesium block, place it at the heart of synaptic plasticity, learning, and memory.[1][3] However, its overactivation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in various neurological disorders.[4][5] This guide provides an in-depth exploration of the applications of (+/-)-2-(Methylamino)succinic acid, monohydrate, offering detailed protocols and the scientific rationale behind its use in modeling neurological disease and understanding fundamental neural mechanisms.

Mechanism of Action: The NMDA Receptor Signaling Cascade

(+/-)-2-(Methylamino)succinic acid acts as a selective agonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][3] The binding of the D-isomer within the racemic mixture, along with a co-agonist at the GluN1 subunit and concurrent membrane depolarization, triggers the opening of the receptor's ion channel. This allows for the influx of cations, most notably Ca2+.[1][6] The subsequent rise in intracellular calcium concentration initiates a cascade of downstream signaling events that are central to both physiological and pathological processes in neurons.

Caption: NMDA Receptor Signaling Cascade.

Application Note 1: Modeling Excitotoxicity in Neurodegenerative Diseases

Scientific Rationale: Excitotoxicity is a primary mechanism of neuronal death in stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Huntington's disease.[4] The overstimulation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.[7] By applying known concentrations of (+/-)-2-(Methylamino)succinic acid to neuronal cultures, researchers can reliably induce excitotoxic cell death, creating a robust in vitro model to screen for neuroprotective compounds and investigate the molecular mechanisms of neuronal injury.

Experimental Workflow:

Caption: Workflow for NMDA-induced excitotoxicity studies.

Protocol: Induction of Excitotoxicity in Primary Cortical Neurons

1. Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat pups) cultured for 12-14 days in vitro (DIV).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

(+/-)-2-(Methylamino)succinic acid, monohydrate.

-

Sterile, nuclease-free water.

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

-

Phosphate-buffered saline (PBS).

-

Propidium iodide (PI) and Hoechst 33342 staining solutions.

2. Procedure:

-

Preparation of NMDA Stock Solution: Prepare a fresh 1000x stock solution of NMDA (e.g., 25 mM) in sterile, nuclease-free water. Causality Note: A fresh stock solution is crucial as the potency of NMDA can decrease over time, leading to variability in excitotoxic induction.

-

Conditioned Medium Collection: Prior to treatment, carefully collect half of the culture medium from each well. This "conditioned medium" is rich in neuron-secreted factors that are essential for their survival. Store this medium at 37°C in a humidified incubator.

-

NMDA Treatment: Add the NMDA stock solution directly to the remaining medium in the wells to achieve the desired final concentration (e.g., 25-100 µM). Gently swirl the plate to ensure even distribution.[8] Incubate the neurons for a defined period (e.g., 10-60 minutes) at 37°C.[8][9]

-

Washout and Recovery: After the incubation period, gently aspirate the NMDA-containing medium. Wash the neurons once with pre-warmed, fresh neurobasal medium. Then, add back the collected conditioned medium.

-

Incubation: Return the cultures to the incubator and allow them to recover for 6-24 hours. Significant neuronal death is typically observed after 6 hours and peaks around 24 hours.[8]

-

Assessment of Cell Death:

-

LDH Assay: Collect the culture supernatant to measure the activity of LDH, an enzyme released from cells with compromised plasma membranes.[8]

-

Fluorescent Staining: Incubate the cells with a solution containing Propidium Iodide (to stain the nuclei of dead cells) and Hoechst 33342 (to stain the nuclei of all cells).[10] Image the cells using a fluorescence microscope and quantify the percentage of PI-positive cells.

-

Quantitative Data Summary:

| Application | Cell Type | NMDA Concentration | Exposure Time | Post-Exposure Incubation | Observed Effect | Reference |

| Excitotoxicity | Primary Cortical Neurons | 25 µM | 60 min | 6-24 h | Significant neuronal death | [8] |

| Excitotoxicity | Hippocampal Neurons | 20 µM | 10 min | 5 h | ~47% cell death | [9] |

| Excitotoxicity | Hippocampal Neurons | 10 µM | 24 h | N/A | >50% increase in apoptotic/necrotic cells | [10] |

| Neuroprotection Study | Primary Cortical Cultures | 50 µM | 5 min | 24 h | Induced neuroprotection against a subsequent toxic dose | [11] |

Application Note 2: Investigating Synaptic Plasticity - Long-Term Potentiation (LTP) and Depression (LTD)

Scientific Rationale: NMDA receptor-dependent synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD), is widely considered the cellular basis for learning and memory.[12][13] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, while LTD is a long-lasting decrease in synaptic strength.[14] The controlled application of NMDA can be used to chemically induce forms of synaptic plasticity, allowing for the study of the underlying molecular mechanisms, such as the trafficking of AMPA receptors and the role of various kinases and phosphatases.[12][15]

Protocol: Chemical Induction of LTP (cLTP) in Hippocampal Slices

1. Materials:

-

Acute hippocampal slices (300-400 µm) from adult rodents.

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

-

(+/-)-2-(Methylamino)succinic acid, monohydrate.

-

Glycine.

-

Bicuculline (GABAA receptor antagonist).

-

Field electrophysiology recording setup.

2. Procedure:

-

Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in a submerged or interface chamber at room temperature.

-

Baseline Recording: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a Stable Baseline: Deliver single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to establish a stable baseline of synaptic transmission.

-

Induction of cLTP: Switch the perfusion to a modified aCSF containing NMDA (e.g., 20 µM), glycine (e.g., 10 µM), and bicuculline (e.g., 10 µM) for a short duration (e.g., 3-5 minutes). Causality Note: Glycine is included as it is a co-agonist required for NMDA receptor activation. Bicuculline is used to block inhibitory GABAergic transmission, thereby enhancing the depolarization needed for NMDA receptor activation.

-

Washout: After the induction period, switch back to the standard aCSF and continue recording for at least 60 minutes.

-

Data Analysis: Normalize the fEPSP slope to the baseline average. A sustained increase in the fEPSP slope following the NMDA application indicates the successful induction of LTP.

Quantitative Data Summary:

| Application | Preparation | NMDA Concentration | Co-agonist | Outcome | Reference |

| Synaptic Plasticity | Hippocampal Slices | 20 µM | Glycine (10 µM) | Long-lasting potentiation of glycinergic synapses | [15] |

| Synaptic Plasticity | Hippocampal Slices | N/A (electrically induced) | N/A | Induction of LTP/LTD | [12][14] |

References

-

Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA receptor - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Activation Mechanisms of the NMDA Receptor - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mitochondrial Ca2+ Signaling at the Tripartite Synapse: A Unifying Framework for Glutamate Homeostasis, Metabolic Coupling, and Network Vulnerability - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Part 3: Structure and Function of the NMDA Receptor - YouTube. (2024, December 11). Retrieved January 26, 2026, from [Link]

-

A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity - PubMed Central. (2008, January 24). Retrieved January 26, 2026, from [Link]

-

Mechanism of NMDA receptor inhibition and activation - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA receptor subunits: function and pharmacology - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Long-term potentiation and the role of N-methyl-d-aspartate receptors - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission | Journal of Neurophysiology | American Physiological Society. (n.d.). Retrieved January 26, 2026, from [Link]

-

Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Early long-term potentiation - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

-

Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

N-methyl-D-aspartic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

-

2-Minute Neuroscience: Long-Term Potentiation (LTP) - YouTube. (2018, March 14). Retrieved January 26, 2026, from [Link]

-

NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience. (2000, December 1). Retrieved January 26, 2026, from [Link]

-

Role of N-Methyl D-aspartate Receptors in Action-based Predictive Coding Deficits in Schizophrenia - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA receptor activation induces long-term potentiation of glycine synapses - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - Frontiers. (2023, December 7). Retrieved January 26, 2026, from [Link]

-

Diversity in NMDA receptor composition: many regulators, many consequences - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - American Physiological Society Journal. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMDA receptor function: subunit composition versus spatial distribution - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]

- 11. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. NMDA receptor activation induces long-term potentiation of glycine synapses - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Gas Chromatographic Analysis of (+/-)-2-(Methylamino)succinic Acid Following Derivatization

Introduction

(+/-)-2-(Methylamino)succinic acid, also known as N-methyl-D,L-aspartic acid (NMDLA), is a compound of significant interest in neuroscience and drug development. Its enantiomers can exhibit different physiological activities, making their separation and quantification crucial. Gas chromatography (GC) offers high resolution for the analysis of volatile compounds. However, amino acids like NMDLA are non-volatile and polar, necessitating a derivatization step to convert them into thermally stable and volatile derivatives suitable for GC analysis.[1][2] This application note provides detailed protocols for the derivatization of (+/-)-2-(methylamino)succinic acid for subsequent chiral GC analysis, enabling the separation and quantification of its enantiomers.

The core challenge in the GC analysis of amino acids lies in masking the polar functional groups, namely the carboxylic acid and the amino groups. For (+/-)-2-(methylamino)succinic acid, this involves derivatizing two carboxylic acid groups and one secondary amine. This guide will detail two robust and widely employed derivatization strategies: Two-Step Esterification and Acylation and One-Step Silylation . The choice between these methods often depends on sample matrix, available resources, and desired sensitivity.

Method 1: Two-Step Esterification and Acylation

This classical approach involves a two-step reaction. First, the carboxylic acid groups are esterified, typically by reaction with an alcohol in the presence of an acid catalyst. Subsequently, the secondary amine is acylated using an acylating agent, often a fluorinated anhydride, which enhances detectability by electron capture detection (ECD) and provides characteristic mass fragments for mass spectrometry (MS).[3]

Causality of Experimental Choices

-

Esterification First: It is crucial to perform the esterification of the carboxylic acid groups before the acylation of the amino group. Acylating agents can react with carboxylic acids to form unstable mixed anhydrides.[3] By first converting the carboxylic acids to their less reactive ester forms, the subsequent acylation of the secondary amine can proceed cleanly and efficiently.

-

Choice of Alcohol and Catalyst: Isopropanol is a common choice for esterification as it provides a good balance between reactivity and the volatility of the resulting ester. The use of a strong acid catalyst, such as anhydrous HCl, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts readily with the secondary amine. The resulting trifluoroacetyl group is highly electronegative, which is advantageous for ECD and can also direct fragmentation patterns in MS analysis.[3]

Experimental Workflow: Esterification and Acylation

Caption: Workflow for the two-step derivatization of (+/-)-2-(methylamino)succinic acid.

Detailed Protocol: Esterification and Acylation

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (+/-)-2-(methylamino)succinic acid into a 2 mL reaction vial with a PTFE-lined screw cap.

-

If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reagents.[4]

-

-

Step 1: Esterification

-

Prepare a 3 M solution of anhydrous HCl in isopropanol. This can be done by carefully bubbling dry HCl gas through anhydrous isopropanol or by the cautious addition of acetyl chloride to anhydrous isopropanol.

-

Add 500 µL of the 3 M HCl in isopropanol to the dried sample.

-

Securely cap the vial and heat at 100°C for 45 minutes in a heating block or oven.

-

After heating, allow the vial to cool to room temperature.

-

Remove the solvent and excess reagent by evaporation under a gentle stream of dry nitrogen.

-

-

Step 2: Acylation

-

To the dried di-isopropyl ester intermediate, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

-

Securely cap the vial and heat at 60°C for 30 minutes.

-

After cooling, carefully evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

-

Reconstitute the final derivative in a suitable solvent for GC injection (e.g., 100 µL of ethyl acetate or iso-octane).

-

Method 2: One-Step Silylation

Silylation is a popular and often simpler derivatization method where active hydrogens in the analyte are replaced by a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[1][2] For amino acids, silylation derivatizes the carboxylic acid, amino, and any other active hydrogen-containing functional groups in a single step.

Causality of Experimental Choices

-

Choice of Silylating Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice for the derivatization of amino acids, including secondary amines.[4][5] The resulting tert-butyldimethylsilyl (t-BDMS) derivatives are significantly more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) derivatives, which is a major advantage during sample handling and analysis.[4]

-

Reaction Conditions: The silylation reaction is typically carried out at an elevated temperature to ensure complete derivatization of all active sites. A solvent such as pyridine or acetonitrile can be used to facilitate the dissolution of the analyte and the reaction.

-

Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[4] The presence of water will consume the reagent and can lead to incomplete derivatization and the formation of byproducts. Therefore, it is imperative to use anhydrous solvents and ensure the sample is completely dry.[4]

Experimental Workflow: Silylation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (+/-)-2-(Methylamino)succinic Acid, Monohydrate Synthesis

Welcome to the technical support center for the synthesis of (+/-)-2-(methylamino)succinic acid, monohydrate, also known as N-methyl-DL-aspartic acid (NMA). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.

The synthesis of NMA, a crucial non-proteinogenic amino acid used in neuroscience research, is most commonly achieved through a two-step process: a Michael addition of methylamine to an activated alkene like dimethyl fumarate, followed by hydrolysis of the resulting diester intermediate.[1][2] While conceptually straightforward, this pathway is susceptible to side reactions and procedural pitfalls that can significantly impact the final yield. This guide provides a structured approach to troubleshoot these challenges effectively.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My initial Michael addition reaction appears sluggish or incomplete. TLC analysis shows a significant amount of unreacted dimethyl fumarate even after the recommended reaction time. What's going wrong?

A: This issue typically points to problems with reagent stoichiometry, concentration, or reaction conditions.

-

Causality & Explanation: The Michael addition is a nucleophilic conjugate addition. Its rate is dependent on the nucleophilicity of the amine and the concentration of both reactants. Methylamine is a gas and is typically used as a solution (e.g., in water or THF). Inaccurate determination of the methylamine concentration is a common source of error. Furthermore, the reaction is often exothermic; insufficient cooling can lead to side reactions or evaporation of the volatile methylamine, effectively reducing its concentration.

-

Actionable Solutions:

-

Verify Methylamine Concentration: If using a commercial solution, ensure it has been stored properly to prevent the loss of methylamine gas. If preparing the solution yourself, titrate a small aliquot to confirm its molarity before use.

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine to drive the reaction to completion. A large excess should be avoided as it can complicate purification.

-

Maintain Temperature Control: Perform the addition of methylamine to the dimethyl fumarate solution at a reduced temperature (e.g., 0-5 °C) in an ice bath. This controls the initial exotherm and minimizes the loss of methylamine. After the initial addition, allow the reaction to slowly warm to room temperature and stir for the prescribed time.

-

Solvent Choice: Ensure you are using an appropriate solvent that can dissolve both reactants. Methanol or THF are common choices.

-

Q2: The Michael addition seemed successful, but after the hydrolysis step, my isolated yield is very low. I suspect I'm losing my product during workup. What is the most likely cause?

A: The most significant cause of yield loss during hydrolysis is the formation of a stable five-membered ring side product, DL-α-methylamino-succinimide .[1][2]

-

Causality & Explanation: The diester intermediate, under certain conditions, can undergo an intramolecular cyclization. This is particularly favored by base-catalyzed hydrolysis or high temperatures.[1] The resulting succinimide is very stable and will not readily hydrolyze back to the desired dicarboxylic acid under standard conditions, thus representing a significant loss of product.

-

Actionable Solutions:

-

Favor Acid Hydrolysis: Use strong acid hydrolysis (e.g., 6M HCl) under reflux. This condition favors the hydrolysis of both ester groups while minimizing the base-catalyzed cyclization pathway.

-

Strict Temperature and Time Monitoring: Do not extend the hydrolysis time unnecessarily. Monitor the reaction's progress by TLC or LC-MS. Overheating or prolonged reaction times, even under acidic conditions, can promote side reactions.[1]

-

Workup pH Control: During product isolation, the pH must be carefully adjusted. The product is an amino acid and is zwitterionic at its isoelectric point (pI). Adjusting the pH of the aqueous solution to its pI (typically around pH 3-4) will minimize its solubility in water, allowing for maximum precipitation. Incorrect pH will leave the product dissolved in the mother liquor.

-

Q3: My final product is a sticky oil or refuses to crystallize from water. How can I obtain the desired crystalline monohydrate?

A: Failure to crystallize is almost always due to the presence of impurities that act as crystallization inhibitors.

-

Causality & Explanation: Impurities such as unhydrolyzed ester intermediates, residual salts from pH adjustment, or the succinimide side product disrupt the formation of a stable crystal lattice. The target molecule is a zwitterion that forms a highly ordered, hydrogen-bonded network in its crystalline state.[3] Impurities interfere with this process.

-

Actionable Solutions:

-

Purify the Crude Product: Before attempting crystallization, consider a purification step. Passing the crude solution through a column of a strong cation-exchange resin can effectively remove salts and other non-ionic impurities.[4]

-

Optimize Crystallization Conditions:

-

Solvent: Use deionized water. The product is the monohydrate, so water is the ideal solvent.

-

Concentration: Dissolve the crude solid in a minimal amount of hot water to ensure a supersaturated solution upon cooling.[5]

-

Cooling Rate: Cool the solution slowly. A rapid crash-cooling will trap impurities and result in smaller, less pure crystals or an oil. Allow the solution to cool to room temperature undisturbed, then place it in a 4 °C refrigerator.

-

Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

-

-

Consider an Anti-Solvent: If crystallization from water fails, try dissolving the product in a minimal amount of water and then slowly adding a miscible organic solvent in which the product is insoluble (e.g., isopropanol or ethanol) until turbidity is observed. This reduces the product's solubility and can promote crystallization.

-

Q4: The NMR spectrum of my product shows more peaks than expected. What are the common impurities I should be looking for?

A: The most common impurities are related to starting materials, intermediates, or the succinimide side product.

-

Causality & Explanation: Each species has a unique chemical signature in an NMR spectrum.

-

Identifying Impurities:

-

Dimethyl 2-(Methylamino)succinate (Intermediate): Look for two distinct methoxy signals (-OCH₃) around 3.6-3.8 ppm.

-

Mono-methyl Ester: If hydrolysis is incomplete, you will see one methoxy signal and a more complex splitting pattern in the aliphatic region compared to the final product.

-

DL-α-methylamino-succinimide: This side product will have a distinct set of proton signals. The N-methyl group will be a singlet, and the two diastereotopic protons on the ring will show a characteristic AB quartet.

-

Dimethyl Fumarate (Starting Material): Look for a singlet around 6.8 ppm corresponding to the vinylic protons and a methoxy singlet around 3.7 ppm.

-

Section 2: Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for laboratory-scale synthesis of (+/-)-2-(methylamino)succinic acid? The Michael addition of methylamine to dimethyl fumarate followed by strong acid hydrolysis is a robust and widely cited method.[1][2] It avoids harsh or specialized reagents and is generally high-yielding when reaction conditions are carefully controlled.

Why is strict temperature control so important during the hydrolysis step? High temperatures can promote the formation of the highly stable DL-α-methylamino-succinimide side product, which is a major cause of yield loss.[1] Additionally, excessive heat can lead to decomposition, further reducing the yield of the desired product.

How can I definitively confirm the identity and purity of my final product? A combination of analytical techniques is recommended:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₅H₉NO₄ should be 148.05).

-

FT-IR Spectroscopy: To identify key functional groups (carboxylic acid O-H and C=O stretches, N-H stretch).

-

Melting Point: The pure compound should have a sharp melting point.

What is the critical role of pH during the workup and isolation phase? As an amino acid, the product's solubility in water is highly dependent on pH. The lowest solubility occurs at the isoelectric point (pI). Adjusting the pH of the final aqueous solution to the pI (typically 3-4) is essential to maximize the precipitation of the zwitterionic product and achieve a high isolated yield.

Section 3: Visual Guides & Data

Reaction Pathway and Side Reaction

The following diagram illustrates the primary synthesis route and the key side reaction that leads to yield loss.

Caption: Synthesis of NMA via Michael addition and hydrolysis.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose the cause of low product yield.

Sources

- 1. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060276674A1 - Method for purifying succinic acid from fermentation broth - Google Patents [patents.google.com]

- 5. talentchemicals.com [talentchemicals.com]

Technical Support Center: Purification of (+/-)-2-(Methylamino)succinic acid, monohydrate

Welcome to the technical support center for the purification of (+/-)-2-(Methylamino)succinic acid, monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this non-standard amino acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Core Purification Philosophy

The purification of (+/-)-2-(Methylamino)succinic acid, a zwitterionic compound, hinges on exploiting its unique physicochemical properties—namely, its polarity, charge state variability with pH, and differential solubility.[1][2] The presence of both a secondary amine and two carboxylic acid groups dictates its behavior in various systems. The optimal strategy often involves a multi-step approach, starting with a bulk purification method like recrystallization, followed by a high-resolution technique such as ion-exchange chromatography for final polishing.

Below is a general decision workflow to guide your strategy.

Caption: High-level decision workflow for purifying 2-(Methylamino)succinic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Purity After Recrystallization | 1. Solvent Choice: The chosen solvent may dissolve impurities well, causing them to co-crystallize. 2. Cooling Rate: Cooling the solution too quickly traps impurities within the crystal lattice.[3] 3. Insoluble Impurities: Particulate matter or insoluble by-products were not removed prior to crystallization. | 1. Re-evaluate Solvent System: Test a new solvent or a mixed-solvent system (see FAQ 2). The ideal solvent dissolves the compound well when hot but poorly when cold.[4] 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator or ice bath.[5] 3. Hot Filtration: Perform a filtration step while the solution is hot to remove any insoluble materials before cooling.[4] |

| Poor or No Crystal Formation | 1. Supersaturation Not Reached: The solution is too dilute. 2. Oiling Out: The compound is precipitating as a liquid phase instead of a solid crystal, often due to high impurity levels or an inappropriate solvent. 3. Inhibitory Impurities: Certain impurities can interfere with crystal lattice formation. | 1. Concentrate Solution: Gently evaporate some of the solvent under reduced pressure.[6] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Solvent Change: If "oiling out" occurs, re-heat the solution, add more solvent to dissolve the oil, and attempt recrystallization again, possibly with a different solvent system. |

| Low Yield | 1. High Solubility in Cold Solvent: The compound has significant solubility in the mother liquor even at low temperatures.[4] 2. Premature Crystallization: Product crystallized during a hot filtration step. 3. Excessive Washing: Washing the collected crystals with too much or with a warm solvent can redissolve the product.[4] | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Use a Second Crop: Collect a second, potentially less pure, crop of crystals by further cooling or concentrating the mother liquor.[5] 3. Pre-heat Funnel: Use a pre-heated filter funnel for hot filtration. 4. Cold Solvent Wash: Wash the final crystals with a minimal amount of ice-cold solvent.[4] |

| Target Compound Elutes in Flow-Through (Ion-Exchange) | 1. Incorrect pH: The pH of the loading buffer renders the compound neutral or gives it the same charge as the resin.[7] 2. Column Overload: The amount of sample loaded exceeds the binding capacity of the resin.[8] 3. High Ionic Strength: The salt concentration of the loading buffer is too high, preventing the compound from binding to the resin. | 1. Adjust Buffer pH: For cation exchange, the pH must be below the isoelectric point (pI) to ensure a net positive charge. For anion exchange, the pH must be above the pI for a net negative charge. 2. Reduce Sample Load: Decrease the amount of crude material applied to the column. 3. Desalt Sample: Ensure the sample is in a low-salt buffer before loading. |

| Poor Resolution/Co-elution of Impurities (Chromatography) | 1. Inappropriate Elution Gradient: The salt or pH gradient is too steep, causing compounds with similar charges to elute together. 2. Wrong Resin Choice: The selected ion-exchange resin (strong vs. weak) is not optimal for the required separation.[9] 3. Poor Column Packing: Channeling or voids in the column bed lead to a non-uniform flow path. | 1. Shallow Gradient: Use a shallower elution gradient (e.g., 0-0.5 M NaCl over 20 column volumes instead of 5). 2. Test Different Resins: A weak ion exchanger may provide better selectivity for this specific separation compared to a strong one, or vice-versa.[9] 3. Repack Column: Ensure the column is packed evenly without any cracks or bubbles.[10] |

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude solid of unknown purity?

A: For a solid crude product, recrystallization is the most effective and economical first step for bulk purification.[3] It leverages differences in solubility between your target compound and impurities at varying temperatures.[4] This method is excellent for removing impurities that have significantly different solubility profiles from your product. If the purity after one or two recrystallizations is still insufficient (e.g., <95% by HPLC), a secondary, high-resolution method like ion-exchange chromatography is recommended.

Q2: How do I select the right solvent for recrystallization?

A: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For a polar, zwitterionic molecule like 2-(Methylamino)succinic acid, polar protic solvents are the best starting point.

| Solvent System | Rationale & Properties | Pros | Cons |

| Water | Highly polar; effectively dissolves polar amino acids at elevated temperatures. Succinic acid itself has high solubility in hot water and low solubility in cold water.[4] | Excellent for dissolving the polar target compound. Green and inexpensive. | May also dissolve polar impurities well. Drying the final product requires care to ensure the monohydrate form is maintained or removed controllably. |

| Water/Ethanol | A mixed-solvent system. The compound is dissolved in a minimal amount of hot water (the "good" solvent), and ethanol (the "poor" solvent) is added until the solution becomes turbid. Re-heating to clarify and then slow cooling allows for crystallization. | Allows for fine-tuning of solubility. Ethanol can help precipitate the product while keeping less polar impurities dissolved. | Requires careful optimization of the solvent ratio. |

| Water/Isopropanol | Similar principle to Water/Ethanol, but isopropanol is less polar than ethanol. | Can provide a different selectivity for precipitating the product versus impurities. | May lead to "oiling out" if the polarity difference is too great or if cooling is too rapid. |

| Acetic Acid | A polar protic solvent that can dissolve amino acids. | May be effective if impurities are insoluble in acidic conditions. | Difficult to remove completely from the final product; requires extensive drying under high vacuum. |

Q3: My compound is likely produced from a biological or fermentation process. What specific impurities should I be concerned about?

A: Fermentation-derived products often contain a mixture of related organic acids, amino acids, and residual nutrients.[5][11] Common impurities for succinic acid-related fermentations include acetic acid, pyruvic acid, lactic acid, and other amino acids like L-valine.[11] Many of these are highly polar and water-soluble, making them difficult to remove by simple recrystallization from water. In this case, ion-exchange chromatography is a superior method, as it separates molecules based on their charge characteristics at a specific pH.[9][12]

Q4: Can you provide a detailed protocol for recrystallization?

A: Certainly. This protocol is a robust starting point.

Experimental Protocol: Recrystallization of (+/-)-2-(Methylamino)succinic acid, monohydrate

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water) and a stir bar. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.[4]

-

Hot Filtration (Optional but Recommended): If any insoluble material is visible, perform a hot filtration. Pre-heat a filter funnel (stemless or short-stemmed) and a receiving flask. Pour the hot solution through a fluted filter paper to remove particulates. This step prevents premature crystallization in the funnel.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or a 4°C refrigerator for at least one hour to maximize crystal formation.[5]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[4]

-

Drying: Dry the crystals under vacuum to remove residual solvent. Depending on the desired final form (monohydrate or anhydrous), drying conditions (temperature, duration) may need to be adjusted.

Caption: Step-by-step workflow for a standard recrystallization experiment.

Q5: When should I use ion-exchange chromatography, and how do I set it up?

A: Use ion-exchange chromatography (IEX) when you need very high purity (>99%), when impurities are structurally very similar to your target compound, or when recrystallization fails to provide adequate separation.[12]

Conceptual Setup for Ion-Exchange Chromatography:

-

Determine Isoelectric Point (pI): Estimate the pI of 2-(Methylamino)succinic acid. It will have two pKa values for the carboxylic acids (around 2-4) and one for the secondary amine (around 9-10). The pI will be the average of the two acidic pKa values.

-

Choose Resin and Buffer pH:

-

Cation Exchange (Binding Positive Ions): Use a buffer pH that is ~1 unit below the pI. At this pH, the compound will be protonated and have a net positive charge, allowing it to bind to a cation exchange resin (e.g., Dowex 50W). Impurities that are neutral or anionic will flow through.

-

Anion Exchange (Binding Negative Ions): Use a buffer pH that is ~1 unit above the pI. At this pH, the compound will be deprotonated with a net negative charge and bind to an anion exchange resin (e.g., Dowex 1).

-

-

Procedure:

-

Equilibration: Equilibrate the packed column with 5-10 column volumes of your starting buffer (low ionic strength).

-

Loading: Dissolve your partially purified sample in the starting buffer and load it onto the column.

-

Washing: Wash the column with several volumes of the starting buffer to remove any unbound impurities.

-

Elution: Elute your bound compound by applying a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by changing the pH to neutralize the charge on your compound, causing it to detach from the resin.[7]

-

Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by HPLC or TLC) to identify those containing the pure product.

-

References

- Blog. (2025, October 16). How to purify succinic acid obtained from synthesis?

- Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Column Chromatography. Amino Acid Purification.

- Google Patents. Process for the production and purification of succinic acid.

- Google Patents. Method for purifying succinic acid by crystallization of culture broth.

- Solubility of succinic acid in pure solvents and in mixed solvents as a function of temperature.

- UND Scholarly Commons. (2015, February 5). Determination of Impurities in Bioproduced Succinic Acid.

- Separation and Refining of Amino acids.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- PMC - NIH. Crystal structure of (S)-2-amino-2-methylsuccinic acid.

- PubMed. Crystal structure of (S)-2-amino-2-methyl-succinic acid.

- Dutscher. Protein purification troubleshooting guide.

- Merck Millipore. Affinity Chromatography Troubleshooting.

Sources

- 1. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of (S)-2-amino-2-methyl-succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]

- 6. WO2009082050A1 - Method for purifying succinic acid by crystallization of culture broth - Google Patents [patents.google.com]

- 7. diaion.com [diaion.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. US5143834A - Process for the production and purification of succinic acid - Google Patents [patents.google.com]